3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
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Overview
Description
3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine to yield the benzamide core.
Introduction of the Tetrahydrothiophene Moiety: The benzamide core is then reacted with a suitable thiol reagent under oxidative conditions to introduce the tetrahydrothiophene moiety, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chlorobenzyl or tetrahydrothiophene groups.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide: Similar structure with a methoxy group instead of an ethoxy group.
3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 3,5-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H20Cl3NO4S |
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Molecular Weight |
476.8 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C20H20Cl3NO4S/c1-2-28-19-17(22)9-14(10-18(19)23)20(25)24(16-7-8-29(26,27)12-16)11-13-3-5-15(21)6-4-13/h3-6,9-10,16H,2,7-8,11-12H2,1H3 |
InChI Key |
MCZYMYQFTPFUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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